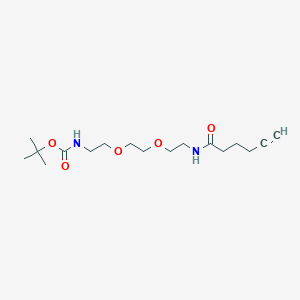
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1706458-45-8 . It has a molecular weight of 275.01 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is 1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
-
Chemical Reagent : This compound is often used as a reagent in various chemical reactions . The specific applications and outcomes can vary greatly depending on the context of the research .
-
Pharmaceutical Synthesis : A similar compound, 3,4,5-Trifluorobenzoic acid, has been used in the synthesis of dibenzoate esters type anticancer drugs . It’s also been used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
-
Synthesis of Antibacterials : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which could potentially include “3,4-Dichloro-5-(trifluoromethoxy)benzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials .
-
Bradykinin B1 Receptor Antagonists : A related compound, 3-Fluoro-5-(trifluoromethyl)benzoic acid, has been used in the synthesis of bradykinin B1 receptor antagonists .
-
Chemical Reagent : This compound is often used as a reagent in various chemical reactions . The specific applications and outcomes can vary greatly depending on the context of the research .
-
Pharmaceutical Synthesis : A similar compound, 3,4,5-Trifluorobenzoic acid, has been used in the synthesis of dibenzoate esters type anticancer drugs . It’s also been used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
-
Synthesis of Antibacterials : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which could potentially include “3,4-Dichloro-5-(trifluoromethoxy)benzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials .
-
Bradykinin B1 Receptor Antagonists : A related compound, 3-Fluoro-5-(trifluoromethyl)benzoic acid, has been used in the synthesis of bradykinin B1 receptor antagonists .
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAVKNUXZPMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)


